molecular formula C21H22FN3O2 B2873003 N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1211373-37-3

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2873003
CAS No.: 1211373-37-3
M. Wt: 367.424
InChI Key: BCBYQWDPVXQWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O2 and its molecular weight is 367.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

A notable application of related pyrazole-carboxamide derivatives is in cancer research. For instance, a study by M. Ahsan (2012) synthesized 3-substituted-N-aryl-6,7-dimethoxy-3a,4-dihydro-3H-indeno(1,2-c)pyrazole-2-carboxamide analogues, which were screened for anticancer activity across various cancer cell lines. A compound closely related to N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide showed high activity against leukemia K-562 and SR cell line, indicating potential for cancer treatment.

Crystal Structure Analysis

The compound's structural analysis is crucial for understanding its interactions and potential applications. A study by M. Prabhuswamy et al. (2016) examined a similar compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, focusing on its crystal structure and molecular interactions. Understanding the structure is essential for designing effective drugs based on this compound.

Cytotoxic Evaluation

Another study, by M. Ahsan et al. (2018), synthesized analogues of pyrazole-carboxamide and evaluated their cytotoxicity against breast cancer cell lines. This research is significant in exploring the compound's potential as an anticancer agent.

Anticonvulsant Activity

Pyrazole-carboxamide derivatives also have applications in anticonvulsant research. M. Ahsan et al. (2013) synthesized 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues and evaluated their anticonvulsant activity. The compounds showed significant activity in a minimal clonic seizure model, highlighting their potential in treating epilepsy or related disorders.

Polarographic Behaviour

In electrochemical research, studying the polarographic behavior of arylazo pyrazoles, which are structurally related to this compound, is important. L. Ravindranath et al. (1983) researched this area, providing insights into the electrochemical properties of these compounds.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-4-9-27-19-13-25(18-7-5-16(22)6-8-18)24-20(19)21(26)23-17-11-14(2)10-15(3)12-17/h5-8,10-13H,4,9H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBYQWDPVXQWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2=CC(=CC(=C2)C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.